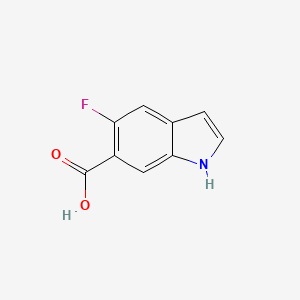

5-fluoro-1H-indole-6-carboxylic Acid

Vue d'ensemble

Description

5-Fluoro-1H-indole-6-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 6-position of the indole ring imparts unique chemical and biological properties to this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-6-carboxylic acid typically involves the fluorination of indole derivatives. One common method is the Leimgruber-Batcho indole synthesis, which involves the reaction of o-nitrotoluene with ethyl glyoxylate, followed by cyclization and reduction steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as fluorination, cyclization, and purification through crystallization or chromatography .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Methyl ester formation | Methanol, H₂SO₄, reflux | 83% | |

| Ethyl ester synthesis | Ethanol, carbodiimide coupling | 75% |

These reactions are critical for modulating solubility and biological activity. The methyl ester derivative is often used as an intermediate in pharmaceutical synthesis .

Amidation and Sulfonamide Formation

The carboxylic acid reacts with amines or sulfonyl chlorides to form amides or sulfonamides:

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate, methanol, reflux | 68% | |

| Sulfonamide coupling | Aryl sulfonyl chloride, pyridine | 6–37% |

Low yields in sulfonamide reactions ( ) are attributed to decomposition under harsh conditions (150–190°C). Electrochemical studies ( ) reveal that electron transfer in sulfonamide derivatives involves a one-electron, one-proton mechanism at physiological pH.

Electrophilic Substitution

The indole ring participates in electrophilic reactions, with regioselectivity influenced by the fluorine substituent:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | 5-Bromo-6-carboxy derivative | |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted indole |

Fluorine’s electron-withdrawing effect directs electrophiles to the C4 and C7 positions .

Nucleophilic Substitution

The fluorine atom at C5 can be displaced under basic conditions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | NH₃, Cu catalyst | 5-Amino-6-carboxy indole | 50% |

This reactivity is exploited to introduce amino groups for drug discovery .

Oxidation and Reduction

The indole ring undergoes redox transformations:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Oxidation to quinone | KMnO₄, acidic conditions | Quinone derivative | |

| Reduction to dihydroindole | NaBH₄, Pd/C | Dihydroindole carboxylic acid |

Cyclic voltammetry ( ) shows oxidation potentials between +0.65 V to +0.89 V (vs. Ag/AgCl), dependent on substituents.

Decarboxylation Reactions

Controlled decarboxylation removes the carboxylic acid group:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thermal decarboxylation | CuO, quinoline, 200°C | 5-Fluoroindole | 72% |

This reaction is pivotal for synthesizing simpler indole derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl indole derivative | 85% |

These reactions expand the compound’s utility in materials science .

Key Electrochemical Insights ( )

- Standard heterogeneous rate constants (kₛ): 1.2–3.8 × 10⁻³ cm/s

- Electroactive surface coverage (Γ): 2.5–4.8 × 10⁻¹⁰ mol/cm²

- Mechanism: One-electron, one-proton transfer at physiological pH.

Applications De Recherche Scientifique

5-Fluoro-1H-indole-6-carboxylic acid has diverse applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 5-fluoro-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to biological targets, while the carboxylic acid group facilitates interactions with enzymes and receptors . The compound can modulate various signaling pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

5-Fluoroindole-2-carboxylic acid: Another fluorinated indole derivative with similar chemical properties.

5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide: Known for its antiviral activity.

5-Fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic properties against cancer cell lines.

Uniqueness: 5-Fluoro-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other fluorinated indole derivatives .

Activité Biologique

5-Fluoro-1H-indole-6-carboxylic acid (5-FICA) is a fluorinated derivative of indole, a significant heterocyclic compound known for its diverse biological activities. The unique substitution pattern of 5-FICA, with a fluorine atom at the 5-position and a carboxylic acid group at the 6-position, imparts distinct chemical properties that influence its biological interactions and potential therapeutic applications.

5-FICA exhibits biological activity through several mechanisms:

- Receptor Binding : Indole derivatives, including 5-FICA, demonstrate high affinity for various receptors, influencing cellular signaling pathways and gene expression.

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.

- Cellular Effects : It modulates cell signaling pathways, affecting processes such as proliferation, differentiation, and apoptosis.

5-FICA plays a crucial role in biochemical reactions by interacting with enzymes and proteins. Key properties include:

- Stability : The compound remains stable under certain conditions but may degrade over time, affecting its biological activity.

- Dosage Effects : In animal models, varying dosages of 5-FICA have demonstrated therapeutic effects, particularly in anti-inflammatory and anticancer contexts.

Biological Activities

The biological activities of 5-FICA can be summarized as follows:

- Anticancer Activity : Studies indicate that 5-FICA exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated in the NCI 60 human cancer cell screen, showing promising results against gliosarcoma cells .

- Antibacterial and Antifungal Properties : The compound has been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial effects .

Case Studies

- Anticancer Studies :

- Antimicrobial Activity :

Data Table

| Biological Activity | Assessed Strains/Cell Lines | MIC/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | Rat gliosarcoma cells | EC50 = 720 nM | |

| Antibacterial | S. aureus | MIC = 0.0039 mg/mL | |

| E. coli | MIC = 0.025 mg/mL |

Comparison with Similar Compounds

5-FICA's unique properties can be contrasted with other fluorinated indole derivatives:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 5-Fluoroindole-2-carboxylic acid | Antiviral activity | Similar structure but different position of carboxylic acid |

| 5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide | Antiviral activity | Known for its strong antiviral properties |

| 5-Fluoro-2,3-dimethyl-1H-indole | Cytotoxic against cancer cell lines | Exhibits different cytotoxic profiles |

Propriétés

IUPAC Name |

5-fluoro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWGWOQVFRKLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470369 | |

| Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908600-74-8 | |

| Record name | 5-Fluoro-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908600-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.